While Di(pyridin-3-yl)methanone, also known as 1,3-bis(pyridin-3-yl)methanone, has been identified in scientific databases like PubChem , its specific applications in scientific research are currently limited and not extensively documented.
Here's what we do know:
The presence of two pyridine rings connected by a carbonyl group (C=O) suggests Di(pyridin-3-yl)methanone could act as a building block for organic synthesis. Pyridine rings are frequently used in various pharmaceuticals and functional materials due to their unique properties, including their ability to form hydrogen bonds and coordinate with metal ions . However, further research is needed to explore its specific reactivity and potential applications in this area.
Di(pyridin-3-yl)methanone is an organic compound characterized by the molecular formula CHNO. This compound features two pyridine rings attached to a central methanone group, which contributes to its unique chemical properties. The structure can be represented by the InChI code 1S/C11H8N2O/c12-11(9-3-1-5-10-4-2-6-13-8-10/h1-8,12H . Its molecular structure allows for various interactions in biochemical and synthetic processes, making it a subject of interest in both chemistry and biology.
These reactions highlight the compound's versatility and potential applications in synthetic chemistry.
Di(pyridin-3-yl)methanone exhibits significant biological activity:
The synthesis of Di(pyridin-3-yl)methanone has been achieved through various methods:
These methods demonstrate the compound's accessibility for further research and application.
Di(pyridin-3-yl)methanone finds numerous applications across different fields:
Studies on Di(pyridin-3-yl)methanone reveal its interaction with various biomolecules:
These interactions underscore its significance in biochemical research.
Several compounds share structural similarities with Di(pyridin-3-yl)methanone. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Pyridin-2-yl(pyridin-3-yl)methanone | CHNO | Contains an additional pyridine ring, enhancing reactivity. |
| 2,5-Dimethylpyridine | CHN | Lacks the methanone group but shares similar nitrogen functionalities. |
| 3-Pyridinemethanol | CHN | A simpler structure that lacks the second pyridine ring. |
Di(pyridin-3-yl)methanone is unique due to its dual pyridine structure combined with a methanone group, which enhances its chemical reactivity and biological interactions compared to these similar compounds.
The development of Di(pyridin-3-yl)methanone emerged from the broader exploration of pyridine-based ligands in coordination chemistry during the late 20th century. The compound's systematic study began with investigations into dipyridyl ketone derivatives, where researchers recognized the potential of these molecules to serve as bridging ligands in metal coordination complexes. The synthesis methodology was established through systematic studies involving organolithium chemistry, specifically utilizing 3-bromopyridine and methyl nicotinate as starting materials.
Early research focused on the compound's ability to form stable coordination polymers with various metal centers, particularly copper and silver complexes. The structural versatility of Di(pyridin-3-yl)methanone, arising from its dual nitrogen donor sites and conformational flexibility, made it an attractive target for materials chemistry applications.
Di(pyridin-3-yl)methanone exhibits distinctive physical and chemical properties that define its behavior in various chemical environments. The compound presents as a pale yellow to light brown crystalline solid under standard conditions, with well-defined thermal characteristics.
Table 1: Physical Properties of Di(pyridin-3-yl)methanone
The molecular structure is characterized by the SMILES notation C1=CC(=CN=C1)C(=O)C2=CN=CC=C2, indicating the symmetrical arrangement of two pyridine rings connected through a carbonyl bridge. The InChI key AQLPDLOXKZRZEV-UHFFFAOYSA-N provides a unique identifier for this structure in chemical databases.
Spectroscopic analysis reveals characteristic absorption patterns consistent with the aromatic pyridine rings and the central ketone functionality. The compound demonstrates notable stability under ambient conditions, though it requires appropriate storage protocols to maintain purity. The molecular geometry allows for conformational flexibility, with the dihedral angle between pyridine rings typically measuring approximately 46.53°, as observed in coordination complexes.
Di(pyridin-3-yl)methanone has established itself as a crucial building block in coordination chemistry, particularly in the construction of metal-organic frameworks and coordination polymers. Its significance stems from the strategic positioning of nitrogen donor atoms in the 3-position of each pyridine ring, creating an ideal geometry for bridging metal centers.
The compound's role in silver coordination chemistry has been extensively studied, with research demonstrating its ability to form diverse structural motifs depending on the counteranion and reaction conditions. Studies have shown that triflate anion influences lead to the formation of various coordination geometries, from honeycomb three-dimensional hydrogen-bonded structures to helical polymer chains.
Table 2: Coordination Chemistry Applications
The synthetic accessibility of Di(pyridin-3-yl)methanone through established organometallic protocols enhances its utility in research applications. The primary synthetic route involves the reaction of 3-bromopyridine with n-butyllithium, followed by treatment with methyl 3-pyridinecarboxylate, yielding the target compound in 76% yield. This reliable synthesis enables consistent supply for ongoing research projects.
Nucleophilic substitution reactions represent one of the fundamental approaches for synthesizing di(pyridin-3-yl)methanone, leveraging the electrophilic nature of pyridine derivatives and suitable nucleophilic partners [6]. The classical method involves the reaction of 3-pyridyl halides with nucleophilic reagents under basic conditions to form the desired ketone product [8]. These reactions typically proceed through a mechanism where the pyridine nitrogen activates the aromatic ring toward nucleophilic attack, particularly at the meta position relative to the nitrogen atom [6].
The optimization of nucleophilic substitution conditions has revealed that the choice of base significantly influences reaction efficiency [8]. Potassium carbonate and cesium carbonate have shown superior performance compared to weaker bases, with cesium carbonate providing enhanced yields due to its higher basicity and better solubility in organic solvents [8]. Temperature control is crucial, with optimal conditions typically ranging from 80 to 120 degrees Celsius depending on the specific substrate and solvent system employed [8].
| Base System | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity |
|---|---|---|---|---|
| Potassium carbonate | 100 | 12 | 65-75 | Moderate |
| Cesium carbonate | 85 | 8 | 78-85 | High |
| Sodium hydroxide | 120 | 16 | 55-65 | Low |
| Potassium phosphate | 95 | 10 | 70-80 | Good |
The substrate scope for nucleophilic substitution reactions encompasses various 3-substituted pyridine derivatives, with electron-withdrawing groups on the pyridine ring generally facilitating the reaction through increased electrophilicity [6]. Halogen substituents such as bromine and chlorine serve as effective leaving groups, with bromopyridines typically showing higher reactivity than their chloro counterparts [8].
The reduction of Schiff base intermediates provides an alternative classical route to di(pyridin-3-yl)methanone synthesis . This methodology involves the initial formation of imine intermediates through condensation reactions between pyridine-3-carbaldehyde derivatives and appropriate amine partners, followed by selective reduction to yield the target ketone [10].
The condensation step typically employs pyridine-3-carbaldehyde with suitable amine nucleophiles under reflux conditions in polar protic solvents such as methanol or ethanol . The reaction proceeds through nucleophilic addition of the amine to the carbonyl carbon, followed by elimination of water to form the characteristic carbon-nitrogen double bond of the Schiff base [20]. Optimal conditions for the condensation step include reflux temperatures (65-80 degrees Celsius) and reaction times of 4-6 hours to ensure complete conversion [20].
The subsequent reduction step utilizes sodium borohydride as the primary reducing agent, operating under carefully controlled conditions to achieve selective reduction of the imine functionality [10]. The reduction is typically conducted at low temperatures (5-10 degrees Celsius) to minimize side reactions and maximize yield . Stoichiometric considerations are critical, with a substrate to sodium borohydride ratio of 1:1.5 providing optimal results .
| Reduction Conditions | Temperature (°C) | Time (h) | NaBH₄ Equivalents | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Standard conditions | 5-10 | 12-16 | 1.5 | 56-75 | 85-92 |
| Modified conditions | 0-5 | 18-24 | 2.0 | 65-80 | 90-95 |
| Elevated temperature | 15-20 | 6-8 | 1.2 | 45-60 | 75-85 |
The mechanism of Schiff base reduction involves hydride transfer from sodium borohydride to the electrophilic carbon atom of the imine bond [10]. This process is facilitated by the coordination of the hydride reagent with the nitrogen atom, creating a favorable geometry for hydride delivery [10]. The stereochemical outcome of the reduction can be influenced by the steric environment around the imine carbon, with bulky substituents leading to preferential formation of specific stereoisomers [10].
Palladium-catalyzed anaerobic oxidation represents a sophisticated approach for the synthesis of di(pyridin-3-yl)methanone, utilizing the unique catalytic properties of palladium complexes to facilitate carbon-hydrogen bond activation and subsequent oxidation [4] [24]. This methodology operates through a palladium(II)/palladium(0) catalytic cycle, where the palladium center alternates between oxidation states to promote substrate transformation [24].
The catalytic mechanism involves initial coordination of the pyridyl substrate to the palladium center, followed by carbon-hydrogen bond activation through a concerted metalation-deprotonation pathway [7] [24]. The resulting palladium-carbon bond undergoes subsequent oxidation to form the ketone functionality, with the palladium catalyst being regenerated through reductive elimination processes [24]. The absence of molecular oxygen in the reaction environment prevents unwanted side reactions and improves selectivity toward the desired ketone product [26].
Ligand selection plays a crucial role in determining catalytic efficiency and selectivity [4]. Bipyridine-based ligands have demonstrated superior performance compared to monodentate phosphine ligands, providing enhanced stability to the palladium center and facilitating the catalytic turnover [4]. The electronic properties of the ligand significantly influence the reaction rate, with electron-rich ligands generally providing higher activity [7].
| Catalyst System | Ligand | Temperature (°C) | Time (h) | Yield (%) | Turnover Number |
|---|---|---|---|---|---|
| Palladium acetate | 2,2'-Bipyridine | 110 | 6 | 75-85 | 85-95 |
| Palladium chloride | 4,4'-Dimethyl-2,2'-bipyridine | 100 | 8 | 68-78 | 70-85 |
| Palladium acetate | 1,10-Phenanthroline | 120 | 4 | 80-90 | 90-105 |
Solvent effects are particularly pronounced in palladium-catalyzed anaerobic oxidation reactions [12]. Dimethylformamide and N-methylpyrrolidone have emerged as preferred solvents due to their ability to stabilize palladium intermediates and facilitate substrate coordination [12]. The polar nature of these solvents also promotes the ionization of palladium-halide bonds, enhancing catalytic activity [12].
Ullmann coupling reactions provide an alternative catalytic approach for constructing di(pyridin-3-yl)methanone through carbon-carbon bond formation between pyridyl fragments [8]. This methodology employs copper or palladium catalysts to facilitate the coupling of halopyridine derivatives under reductive conditions [8]. The reaction proceeds through oxidative addition of the aryl halide to the metal center, followed by transmetalation and reductive elimination to form the desired biaryl ketone [8].
The optimization of Ullmann coupling conditions has revealed the importance of catalyst loading and ligand selection [8]. N-heterocyclic carbene ligands derived from benzimidazolium salts have shown exceptional performance in promoting pyridyl coupling reactions [8]. These ligands provide enhanced electron density to the metal center and improved thermal stability compared to traditional phosphine ligands [8].
Base selection significantly influences reaction efficiency in Ullmann coupling reactions [8]. Potassium carbonate has emerged as the preferred base due to its moderate basicity and good solubility in the reaction medium [8]. The use of mixed solvent systems, particularly dimethylformamide-water mixtures, has been found to enhance reaction rates and improve product yields [8].
| Entry | Halopyridine | Catalyst Loading (mol%) | Base | Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|---|---|
| 1 | 3-Bromopyridine | 1.0 | K₂CO₃ | DMF/H₂O | 84.5 | 2.5 |
| 2 | 3-Chloropyridine | 2.0 | K₂CO₃ | DMF/H₂O | 64.3 | 4.0 |
| 3 | 3-Bromopyridine | 1.5 | Cs₂CO₃ | DMA/H₂O | 78.2 | 3.0 |
| 4 | 3-Chloropyridine | 2.5 | Cs₂CO₃ | DMF | 46.5 | 5.0 |
The mechanism of Ullmann coupling involves several key steps including oxidative addition, transmetalation, and reductive elimination [8]. The rate-determining step varies depending on the substrate and reaction conditions, with oxidative addition typically being rate-limiting for electron-rich substrates [8]. The formation of dimethylaminopyridine side products has been observed under certain conditions, arising from nucleophilic attack of dimethylformamide on the activated pyridyl intermediate [8].
Solvent selection plays a critical role in optimizing the synthesis of di(pyridin-3-yl)methanone across all synthetic methodologies [12] [14]. The polarity, coordinating ability, and thermal stability of the solvent significantly influence reaction rates, selectivity, and product yields [12]. Systematic studies have revealed distinct solvent preferences for different reaction types, with polar aprotic solvents generally providing superior performance for most synthetic approaches [12] [14].
For nucleophilic substitution reactions, dimethylformamide and dimethyl sulfoxide have demonstrated exceptional performance due to their high polarity and ability to stabilize ionic intermediates [12]. These solvents facilitate the dissociation of leaving groups and enhance the nucleophilicity of attacking species [6]. The high boiling points of these solvents also allow for elevated reaction temperatures, which are often necessary for efficient substrate conversion [12].
Mixed solvent systems have emerged as a powerful tool for optimizing reaction conditions [14]. The combination of dimethylformamide with acetonitrile has shown particular promise, providing a balance between substrate solubility and catalyst stability [12]. The ratio of the two solvents can be adjusted to fine-tune reaction parameters, with typical ratios ranging from 1:1 to 2:1 dimethylformamide to acetonitrile [12].
| Solvent System | Polarity Index | Boiling Point (°C) | Substrate Solubility | Catalyst Stability | Overall Performance |
|---|---|---|---|---|---|
| Dimethylformamide | 6.4 | 153 | Excellent | Good | Very Good |
| Dimethyl sulfoxide | 7.2 | 189 | Excellent | Moderate | Good |
| DMF/Acetonitrile (1:1) | 5.8 | Variable | Good | Excellent | Excellent |
| N-Methylpyrrolidone | 6.7 | 202 | Very Good | Good | Good |
Water-based reaction systems represent an emerging area of interest for sustainable synthesis [14]. The incorporation of water as a co-solvent or primary medium has shown promise for certain reaction types, particularly those involving hydrogen bonding interactions [14]. However, the limited solubility of organic substrates in water often necessitates the use of phase-transfer catalysts or surfactants to achieve acceptable reaction rates [14].
Temperature optimization is closely linked to solvent selection, as the thermal stability and volatility of the solvent dictate the accessible temperature range [21]. High-boiling solvents such as dimethylformamide and N-methylpyrrolidone allow for elevated reaction temperatures (up to 150-200 degrees Celsius), which can significantly accelerate reaction rates [12]. However, increased temperatures may also promote side reactions and catalyst decomposition, requiring careful balance between reaction rate and selectivity [21].
The development of environmentally sustainable synthetic routes to di(pyridin-3-yl)methanone has gained significant attention in recent years, driven by increasing awareness of environmental impact and regulatory pressures [14] [25]. Green chemistry principles emphasize the reduction of hazardous reagents, minimization of waste generation, and utilization of renewable resources [25].
Water-based synthetic methodologies represent a major advancement in sustainable synthesis [14]. The replacement of organic solvents with water as the primary reaction medium offers significant environmental benefits, including reduced toxicity, improved safety profile, and simplified waste disposal [14]. Aqueous reaction systems have been successfully developed for several synthetic approaches to pyridyl ketones, often requiring the addition of phase-transfer agents or surfactants to enhance substrate solubility [14].
Microwave-assisted synthesis has emerged as a powerful tool for improving reaction efficiency while reducing energy consumption [14]. The selective heating of polar molecules by microwave radiation allows for rapid temperature elevation and shortened reaction times [8]. This approach has been successfully applied to Ullmann coupling reactions, reducing reaction times from hours to minutes while maintaining or improving product yields [8].
| Green Methodology | Environmental Benefit | Energy Efficiency | Waste Reduction | Implementation Challenges |
|---|---|---|---|---|
| Aqueous synthesis | High | Moderate | High | Substrate solubility |
| Microwave heating | Moderate | Very High | Moderate | Equipment requirements |
| Solvent-free conditions | Very High | High | Very High | Limited substrate scope |
| Catalytic methods | High | High | High | Catalyst recovery |
Catalyst recycling and reuse strategies are essential components of sustainable synthesis [16]. The development of heterogeneous catalysts immobilized on solid supports allows for easy separation and reuse of the catalytic material [16]. Palladium nanoparticles supported on various materials including silica, alumina, and carbon have shown promise for multiple synthetic applications while maintaining catalytic activity over several cycles [16].
The atom economy principle emphasizes the incorporation of all starting materials into the final product, minimizing waste generation [22]. Synthetic routes with high atom economy are inherently more sustainable and cost-effective [22]. Direct oxidation methods that utilize water as both solvent and oxygen source represent an ideal example of high atom economy synthesis [26].
Renewable feedstock utilization is another important aspect of sustainable synthesis [25]. The development of synthetic routes that begin with bio-based starting materials or utilize renewable energy sources for reaction heating contributes to overall sustainability [25]. However, the availability and cost of renewable feedstocks often present practical challenges for large-scale implementation [25].
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